Methyl 2-((4-fluorophenyl)amino)benzoate
Description
Methyl 2-((4-fluorophenyl)amino)benzoate is an organic compound characterized by a benzoate ester core substituted with a 4-fluorophenylamino group at the 2-position. This structure combines aromatic and amide functionalities, making it a versatile intermediate in pharmaceuticals and agrochemicals. Its synthesis typically involves coupling reactions, such as carbodiimide-mediated amide bond formation, or stepwise substitution and esterification processes .
Properties
IUPAC Name |
methyl 2-(4-fluoroanilino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO2/c1-18-14(17)12-4-2-3-5-13(12)16-11-8-6-10(15)7-9-11/h2-9,16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNNJIKUUXJUOGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((4-fluorophenyl)amino)benzoate typically involves the reaction of 2-aminobenzoic acid with 4-fluoroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting intermediate is then esterified using methanol and a strong acid catalyst like sulfuric acid to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((4-fluorophenyl)amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzoates with nucleophiles replacing the fluorine atom.
Scientific Research Applications
Methyl 2-((4-fluorophenyl)amino)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 2-((4-fluorophenyl)amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to enzyme active sites, blocking substrate access and inhibiting enzyme activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Key Structural Analogs of Methyl 2-((4-Fluorophenyl)amino)benzoate
Key Observations:
- Substituent Position : Fluorine at the para position (4-fluorophenyl) improves metabolic stability compared to ortho or meta isomers, as seen in analogs like C4 .
- Functional Group Additions : Introducing a triazine-sulfonylurea moiety (e.g., metsulfuron-methyl) shifts applications from pharmaceuticals to herbicides, demonstrating the scaffold’s versatility .
Physicochemical and Spectroscopic Properties
- Spectroscopic Data: 1H NMR: Aromatic protons in this compound appear as multiplet signals between δ 6.8–8.0 ppm, similar to Ethyl 4-[(4-fluorobenzoyl)amino]benzoate (δ 7.2–8.1 ppm) . HRMS: Exact mass for this compound (C₁₄H₁₂FNO₂) is 245.0851 g/mol, closely matching analogs like 2-[(4-fluorobenzoyl)(methyl)amino]benzoic acid (273.26 g/mol) .
- Thermal Stability: Fluorine’s electronegativity enhances thermal stability compared to non-fluorinated analogs, as observed in triazine-linked herbicides .
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